molecular formula C15H10Cl2N2O3S2 B2634048 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896352-33-3

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2634048
CAS RN: 896352-33-3
M. Wt: 401.28
InChI Key: BZDNXGWBVHZNAV-UHFFFAOYSA-N
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Description

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as DMF-10, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Anticancer Applications

Several studies have synthesized derivatives related to the query compound, evaluating their pro-apoptotic and anticancer activities. For instance, derivatives have demonstrated proapoptotic activity against melanoma cell lines, with specific compounds showing significant growth inhibition and anticancer activity. These compounds were also investigated as inhibitors of human carbonic anhydrase isoforms, indicating potential therapeutic applications in cancer treatment (Yılmaz et al., 2015). Furthermore, a series of benzamide derivatives were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, suggesting the significant potential of this chemical class in developing new anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those similar to the query compound, has extended to antimicrobial and antifungal applications. Certain derivatives have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).

Supramolecular Chemistry

N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, exploring the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. This research is crucial for the development of new materials and technologies, demonstrating the versatility of benzamide derivatives in supramolecular chemistry (Yadav & Ballabh, 2020).

Antiviral and Enzyme Inhibition

Studies have also explored the synthesis of thiadiazole sulfonamides with potential antiviral activity against tobacco mosaic virus, indicating the utility of these compounds in developing new antiviral drugs (Chen et al., 2010). Additionally, the enzyme inhibitory activities of related compounds have been evaluated, suggesting applications in targeting specific biochemical pathways for therapeutic purposes.

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)9-4-2-8(3-5-9)14(20)19-15-18-13-11(23-15)7-6-10(16)12(13)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDNXGWBVHZNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

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